

physical characteristics of (R)-2-Chlorobutanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-2-Chlorobutyric Acid

Cat. No.: B2971491

[Get Quote](#)

An In-depth Technical Guide to the Physical Characteristics of (R)-2-Chlorobutanoic Acid

Abstract

(R)-2-Chlorobutanoic acid (CAS No. 54053-45-1) is a chiral carboxylic acid of significant interest in the pharmaceutical and fine chemical industries. Its utility as a building block in asymmetric synthesis demands a thorough understanding of its physical and spectroscopic properties. The presence of a stereocenter and an electron-withdrawing chlorine atom at the alpha (α) position to the carboxyl group imparts unique characteristics that dictate its behavior, reactivity, and analytical profile. This guide provides a comprehensive examination of these properties, offering both established data and field-proven methodologies for their verification. It is intended for researchers, chemists, and quality control professionals engaged in the development and handling of chiral intermediates.

Compound Identification and Core Properties

Precise identification is the foundation of all subsequent analysis. (R)-2-Chlorobutanoic acid is a colorless to light yellow liquid, a characteristic that should be verified upon receipt of the material. Key identifiers and fundamental physical properties are summarized below.

Property	Value	Source(s)
CAS Number	54053-45-1	[1]
Molecular Formula	C ₄ H ₇ ClO ₂	[1]
Molecular Weight	122.55 g/mol	[1]
Appearance	Colorless to Light yellow clear liquid	[1]
Boiling Point	98 °C (at 14 mmHg)	[1] [2]
Density / Specific Gravity	~1.19 g/mL at 20 °C	[1] [2]
Refractive Index (n ²⁰ /D)	~1.44	[1]
Solubility	Limited in water; Soluble in alcohols and ethyl acetate.	

Chiroptical Properties: Specific Rotation

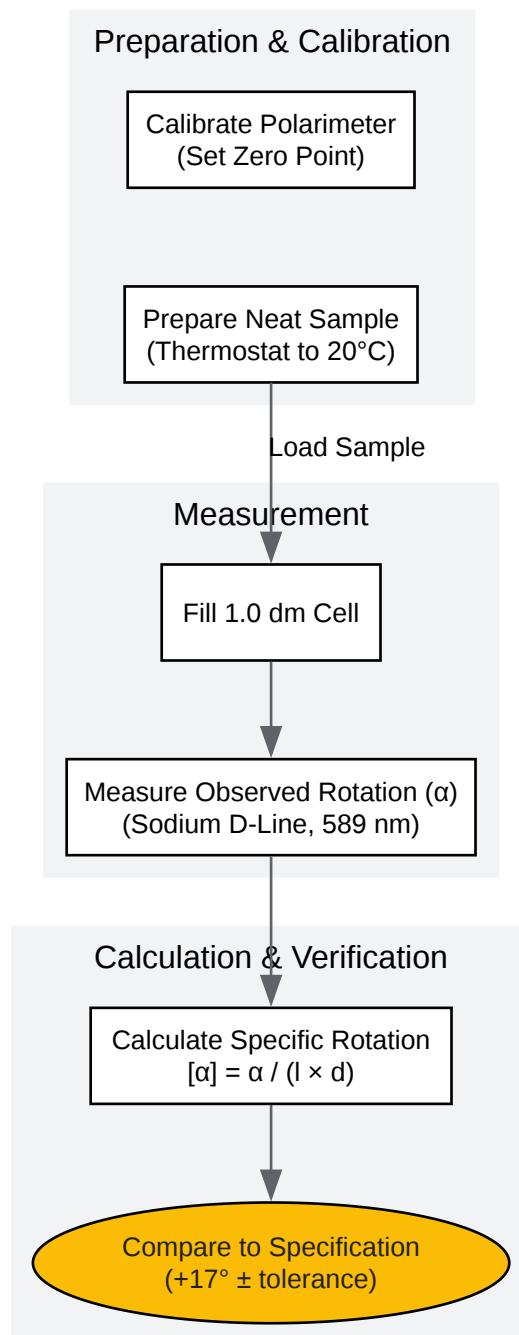
As a chiral molecule, the most defining physical characteristic of (R)-2-Chlorobutanoic acid is its interaction with plane-polarized light, known as optical activity. The specific rotation is a standardized measure of this activity.

Parameter	Value	Conditions	Source(s)
Specific Rotation ([α])	+17°	Neat (undiluted liquid), measured at 20°C using the sodium D-line (589 nm)	[1] [2]

The positive sign (+) confirms its dextrorotatory nature, justifying the common nomenclature (R)-(+)-2-Chlorobutanoic acid. This property is critical for confirming the enantiomeric identity and purity of the material.

Causality Behind Optical Activity

Optical activity arises from the asymmetric nature of the molecule. The chiral carbon (C2), bonded to four different groups (–H, –Cl, –CH₂CH₃, and –COOH), creates a non-superimposable mirror image (the (S)-enantiomer). When plane-polarized light passes through a sample of the (R)-enantiomer, the electric field of the light interacts with the asymmetric electron distribution of the molecule, causing the plane of polarization to rotate clockwise. The (S)-enantiomer would rotate the light by the exact same magnitude but in the opposite (counter-clockwise) direction.


Experimental Protocol: Determination of Specific Rotation via Polarimetry

The determination of specific rotation is a self-validating system; deviation from the expected value immediately indicates potential issues with concentration, purity, or enantiomeric identity.

Methodology:

- **Instrument Calibration:** Calibrate the polarimeter using a certified quartz plate or a blank solvent to establish a zero point.
- **Sample Preparation:** As the reference value is for a neat sample, no solvent is required. Ensure the liquid is free of bubbles and suspended particles.
- **Measurement:**
 - Fill a 1.0 dm (10 cm) polarimeter cell with the neat (R)-2-Chlorobutanoic acid.
 - Ensure the sample is thermostatted to 20°C.
 - Place the cell in the polarimeter.
 - Using a sodium lamp (D-line, 589 nm) as the light source, measure the observed angle of rotation (α).
 - Perform multiple readings (e.g., 3-5) and calculate the average.
- **Calculation:** For a neat liquid, the specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times d)$ where:

- α = observed rotation in degrees
- l = path length in decimeters (dm)
- d = density in g/mL

[Click to download full resolution via product page](#)

Caption: Workflow for the polarimetric analysis of neat (R)-2-Chlorobutanoic Acid.

Acidity and the Influence of α -Substitution

The acidity of a carboxylic acid is a fundamental property defined by its acid dissociation constant (pK_a). The presence of the highly electronegative chlorine atom on the α -carbon has a profound impact.

- Predicted pK_a : ~2.95

Expertise & Causality: The Inductive Effect

The pK_a of unsubstituted butanoic acid is approximately 4.8. The significantly lower predicted pK_a of ~2.95 for the 2-chloro derivative is a direct consequence of the inductive effect.^[3]

- Electron Withdrawal: Chlorine is highly electronegative and pulls electron density away from the rest of the molecule through the sigma (σ) bonds.^[4]
- Stabilization of the Conjugate Base: When the carboxylic acid donates its proton (H^+), it forms a negatively charged carboxylate anion ($-COO^-$). The electron-withdrawing chlorine atom helps to delocalize and stabilize this negative charge.^[5]
- Increased Acidity: By stabilizing the conjugate base, the equilibrium of the acid-base reaction is shifted towards dissociation, making the parent acid stronger (i.e., having a lower pK_a).^[6] This effect is most potent when the substituent is on the α -carbon and diminishes rapidly with distance.^[3]

Caption: The inductive effect of the α -chlorine atom stabilizes the carboxylate anion.

Spectroscopic Profile

Spectroscopic analysis provides an incontrovertible fingerprint of the molecular structure. While experimental spectra for the pure (R)-enantiomer are not widely published, a highly accurate profile can be predicted based on the known effects of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

Predicted ^1H NMR Spectrum (in CDCl_3 , 300 MHz)

Assignment	Structure	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
H-a	$\text{CH}_3\text{-CH}_2\text{-CHCl-COOH}$	1.1	Triplet (t)	3H
H-b	$\text{CH}_3\text{-CH}_2\text{-CHCl-COOH}$	2.1	Multiplet (m)	2H
H-c	$\text{CH}_3\text{-CH}_2\text{-CHCl-COOH}$	4.3	Triplet (t)	1H
H-d	$\text{CH}_3\text{-CH}_2\text{-CHCl-COOH}$	10-12	Broad Singlet (br s)	1H

 ^1H NMR Interpretation:

- COOH (H-d): The acidic proton is highly deshielded and appears far downfield as a broad singlet.^[7] Its signal will disappear upon shaking the sample with a drop of D_2O , a key confirmatory test.
- α -Proton (H-c): This proton is attached to the same carbon as two powerful electron-withdrawing groups ($-\text{Cl}$ and $-\text{COOH}$), causing it to be significantly deshielded and shifted downfield to ~ 4.3 ppm. It is split into a triplet by the two adjacent H-b protons.
- β -Protons (H-b): These methylene protons are adjacent to both the chiral center and the terminal methyl group, resulting in a complex splitting pattern (multiplet).
- γ -Protons (H-a): The terminal methyl protons are furthest from the electron-withdrawing groups and appear furthest upfield. They are split into a triplet by the two adjacent H-b protons.

Predicted ^{13}C NMR Spectrum (in CDCl_3 , 75 MHz)

Assignment	Structure	Predicted Chemical Shift (δ, ppm)
C-1	CH ₃ -CH ₂ -CHCl-COOH	~174
C-2	CH ₃ -CH ₂ -CHCl-COOH	~58
C-3	CH ₃ -CH ₂ -CHCl-COOH	~28
C-4	CH ₃ -CH ₂ -CHCl-COOH	~11

¹³C NMR Interpretation:

- C-1 (Carbonyl): The carbonyl carbon is the most deshielded, appearing in the characteristic region for carboxylic acids (~170-185 ppm).[8]
- C-2 (α-Carbon): This carbon is directly attached to the electronegative chlorine, causing a significant downfield shift compared to a standard alkane carbon.
- C-3 & C-4: These aliphatic carbons appear in the upfield region of the spectrum.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve ~10-20 mg of (R)-2-Chlorobutanoic acid in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a suitable choice for its good solubilizing power and minimal interference in the ¹H spectrum.
- Acquisition: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).
- Confirmation (D₂O Exchange): After initial spectra are acquired, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the signal between 10-12 ppm confirms its assignment as the acidic proton.

Infrared (IR) Spectroscopy

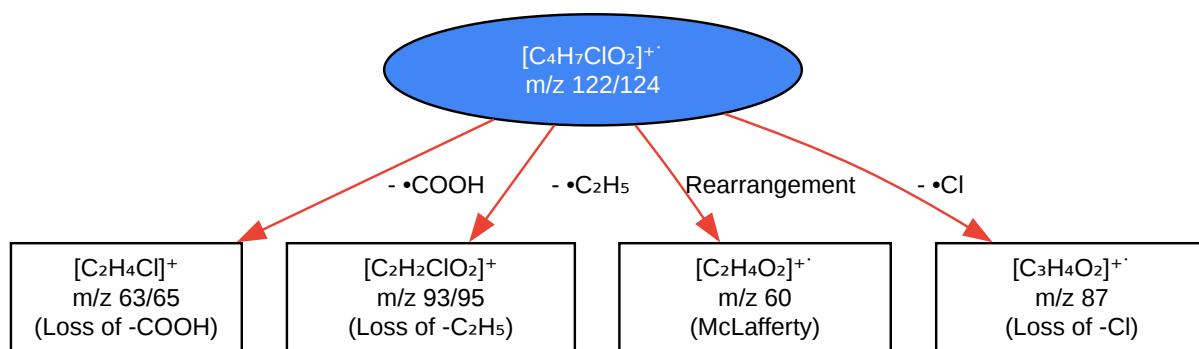
IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The IR spectrum of the (R)- and (S)-enantiomers will be identical.

Predicted IR Absorptions (Neat Liquid, NaCl Plates)

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Functional Group
2500-3300	O–H Stretch	Strong, Very Broad	Carboxylic Acid
2850-2990	C–H Stretch	Medium-Strong	Alkyl (CH ₃ , CH ₂)
~1715	C=O Stretch	Very Strong, Sharp	Carboxylic Acid
~1460 & ~1380	C–H Bend	Medium	Alkyl (CH ₃ , CH ₂)
1210-1320	C–O Stretch	Strong	Carboxylic Acid
600-800	C–Cl Stretch	Medium-Strong	Alkyl Halide

IR Interpretation:

- The most prominent feature is the extremely broad O–H stretch, a hallmark of a hydrogen-bonded carboxylic acid.[\[9\]](#)
- The intense, sharp carbonyl (C=O) peak around 1715 cm⁻¹ is unmistakable and confirms the carboxylic acid functionality.
- The C–Cl stretch appears in the fingerprint region and, while present, can be difficult to assign definitively without reference spectra.


Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, which aids in structural confirmation.

Predicted Fragmentation Pattern (Electron Ionization, EI)

- Molecular Ion (M⁺): A peak at m/z 122 (for ³⁵Cl) and a smaller peak at m/z 124 (for ³⁷Cl) in an approximate 3:1 ratio. This peak is often weak or absent in short-chain carboxylic acids.
- Key Fragments:

- m/z 93: Loss of the ethyl group ($\bullet\text{CH}_2\text{CH}_3$, 29 Da) to form $[\text{M}-29]^+$.
- m/z 77: Loss of the carboxyl group ($\bullet\text{COOH}$, 45 Da) to form $[\text{M}-45]^+$. This fragment, $[\text{CH}_3\text{CH}_2\text{CHCl}]^+$, would also show a companion peak at m/z 79 due to the ^{37}Cl isotope.
- m/z 60 (McLafferty Rearrangement): This is a characteristic rearrangement for carboxylic acids with a γ -hydrogen, leading to a fragment of m/z 60. This is often the base peak.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for (R)-2-Chlorobutanoic Acid in EI-MS.

Safe Handling and Storage

Scientific integrity requires operational safety. (R)-2-Chlorobutanoic acid is a corrosive material.

- Hazards: Causes severe skin burns and eye damage. Suspected of causing genetic defects. May be corrosive to metals.[\[1\]](#)
- Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container. Keep away from bases and oxidizing agents. Recommended storage temperature is below 15°C.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-2-Chlorobutyric Acid | 54053-45-1 | TCI EUROPE N.V. [tcichemicals.com]
- 2. sahinlerkimya.com.tr [sahinlerkimya.com.tr]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sparkl.me [sparkl.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- To cite this document: BenchChem. [physical characteristics of (R)-2-Chlorobutanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2971491#physical-characteristics-of-r-2-chlorobutanoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com